molecular formula C19H15N3O3S B14978531 7-methyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

Cat. No.: B14978531
M. Wt: 365.4 g/mol
InChI Key: LRHHCXWLCVENKZ-UHFFFAOYSA-N
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Description

7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyrazole ring, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chromene, pyrazole, and thiophene moieties in 7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE contributes to its distinct pharmacological profile. This structural complexity allows for multiple points of interaction with biological targets, enhancing its therapeutic potential .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

7-methyl-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-12-4-5-14-15(23)10-17(25-16(14)9-12)19(24)21-18-6-7-20-22(18)11-13-3-2-8-26-13/h2-10H,11H2,1H3,(H,21,24)

InChI Key

LRHHCXWLCVENKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

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